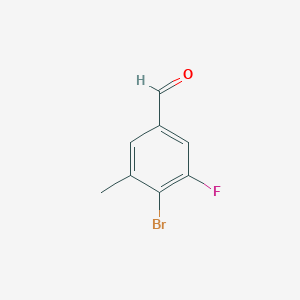

4-Bromo-3-fluoro-5-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

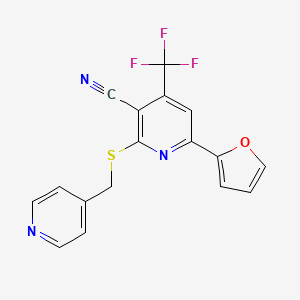

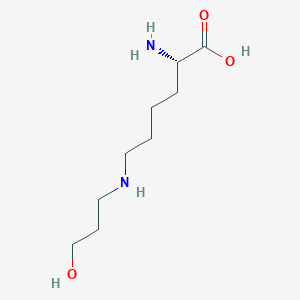

4-Bromo-3-fluoro-5-methylbenzaldehyde is a chemical compound with the CAS Number: 1805553-88-1 . It has a molecular weight of 217.04 and its IUPAC name is 4-bromo-3-fluoro-5-methylbenzaldehyde . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for 4-Bromo-3-fluoro-5-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-6 (4-11)3-7 (10)8 (5)9/h2-4H,1H3 . The InChI key is FEAYEVPCIUPSNN-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-3-fluoro-5-methylbenzaldehyde are not mentioned in the sources I found, similar compounds like 3-Fluoro-4-methylbenzaldehyde are obtained by reacting elemental fluorine and 4-methyl benzaldehyde in acetonitrile .Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-5-methylbenzaldehyde is a white to yellow solid .Scientific Research Applications

Synthesis and Chemical Transformations

4-Bromo-3-fluoro-5-methylbenzaldehyde serves as a precursor or intermediate in the synthesis of various chemical compounds. For example, it is involved in the synthesis of novel compounds through nucleophilic substitution reactions, showcasing its utility in creating complex molecules with potential applications in materials science and pharmacology. A study demonstrates the synthesis of liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, highlighting the compound's role in developing materials with enhanced fire retardancy (Jamain, Khairuddean, & Tay, 2020).

Environmental Studies and Degradation

The degradation of halogenated aromatic aldehydes, including compounds structurally related to 4-Bromo-3-fluoro-5-methylbenzaldehyde, has been studied using metabolically stable anaerobic enrichment cultures. These studies help understand the environmental fate of such compounds, demonstrating their potential biodegradation pathways in natural settings and the formation of less harmful products through microbial action (Neilson, Allard, Hynning, & Remberger, 1988).

Material Science Applications

Research into the applications of 4-Bromo-3-fluoro-5-methylbenzaldehyde extends into material science, particularly in the synthesis of microporous polymers for gas adsorption. A study on the facile synthesis of fluorinated microporous polyaminals showcases the compound's utility in creating materials with high CO2 adsorption capabilities, suggesting its potential in carbon capture technologies (Li, Zhang, & Wang, 2016).

Analytical Chemistry

4-Bromo-3-fluorobenzaldehyde, a compound similar to 4-Bromo-3-fluoro-5-methylbenzaldehyde, has been analyzed for its purity and impurity profile, especially in contexts requiring high precision such as pharmaceutical manufacturing. An advanced gas chromatography method has been developed to separate and quantify regioisomer impurities in 4-Bromo-3-fluorobenzaldehyde, underscoring the importance of analytical techniques in ensuring the quality of chemical reagents used in drug synthesis (Shen, Semin, Fang, & Guo, 2016).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 4-Bromo-3-fluoro-5-methylbenzaldehyde involves reactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

The compound’s ability to undergo free radical bromination, nucleophilic substitution, and oxidation suggests that it may influence various metabolic pathways .

Pharmacokinetics

The compound’s molecular weight (21704) and its physical form (white to yellow solid) suggest that it may have certain bioavailability characteristics .

Result of Action

The compound’s ability to undergo various chemical reactions suggests that it may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

4-bromo-3-fluoro-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAYEVPCIUPSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)

![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)

![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)